molecular formula C4H6Br2 B6250080 (1E)-1,3-dibromo-2-methylprop-1-ene CAS No. 28357-78-0

(1E)-1,3-dibromo-2-methylprop-1-ene

Cat. No.: B6250080
CAS No.: 28357-78-0
M. Wt: 213.9
InChI Key:
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Description

(1E)-1,3-dibromo-2-methylprop-1-ene is an organic compound with the molecular formula C4H6Br2 It is a derivative of propene, where two bromine atoms are attached to the first and third carbon atoms, and a methyl group is attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1,3-dibromo-2-methylprop-1-ene can be achieved through several methods. One common approach involves the bromination of 2-methylpropene (isobutene) using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs at room temperature and yields the desired dibromo compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where 2-methylpropene is reacted with bromine under controlled conditions. The use of advanced reactors and catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1E)-1,3-dibromo-2-methylprop-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes or alkynes.

    Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO) are commonly used.

    Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol are typical reagents.

    Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in non-polar solvents like carbon tetrachloride (CCl4) or chloroform (CHCl3) are used.

Major Products Formed

    Substitution: Products include alcohols, ethers, or amines depending on the nucleophile used.

    Elimination: Products include alkenes or alkynes.

    Addition: Products include dihalides or halohydrins.

Scientific Research Applications

(1E)-1,3-dibromo-2-methylprop-1-ene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Industry: Used in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1E)-1,3-dibromo-2-methylprop-1-ene involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution and elimination reactions, while the double bond participates in addition reactions. The molecular targets and pathways depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    1,3-dibromo-2-methylpropane: Similar structure but lacks the double bond.

    1,3-dibromo-2-chloropropane: Contains a chlorine atom instead of a methyl group.

    1,3-dibromo-2-fluoropropane: Contains a fluorine atom instead of a methyl group.

Uniqueness

(1E)-1,3-dibromo-2-methylprop-1-ene is unique due to the presence of both bromine atoms and a double bond, which provides distinct reactivity patterns compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

28357-78-0

Molecular Formula

C4H6Br2

Molecular Weight

213.9

Purity

95

Origin of Product

United States

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